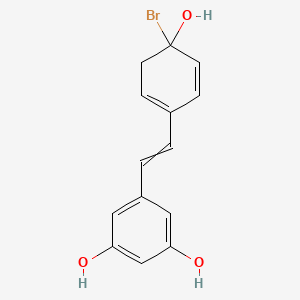
C14H13BrO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-resveratrol is a synthetic analog of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes and berries. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of a bromine atom to the resveratrol structure enhances its biological activity and specificity, making it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Bromo-resveratrol can be synthesized through various methods. One common approach involves the Heck reaction, where 1,3-dimethoxybenzene and 4-vinylanisole are used as starting materials. The reaction is catalyzed by palladium complexes, such as Pd(dba)2, in the presence of phosphine ligands like P(t-Bu)3 . Another method involves a one-pot, stereoselective synthesis using trans-1,2-diphenylethene derivatives .
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-resveratrol are not extensively documented, large-scale synthesis typically involves optimizing the reaction conditions to maximize yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-resveratrol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in 4’-Bromo-resveratrol can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
4’-Bromo-resveratrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on polyphenolic structures.
Biology: Investigated for its ability to modulate cellular pathways and inhibit cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-resveratrol involves the inhibition of sirtuin enzymes, particularly SIRT1 and SIRT3. By binding to the active sites of these enzymes, 4’-Bromo-resveratrol disrupts their deacetylase activity, leading to alterations in cellular metabolism and gene expression. This inhibition can induce apoptosis in cancer cells and reduce their stemness, making it a promising compound for cancer therapy .
Comparación Con Compuestos Similares
4’-Bromo-resveratrol is unique compared to other resveratrol analogs due to its potent inhibitory effects on sirtuin enzymes. Similar compounds include:
Propiedades
Fórmula molecular |
C14H13BrO3 |
|---|---|
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
5-[2-(4-bromo-4-hydroxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13BrO3/c15-14(18)5-3-10(4-6-14)1-2-11-7-12(16)9-13(17)8-11/h1-5,7-9,16-18H,6H2 |
Clave InChI |
YTPPWQANPYDBKG-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CC1(O)Br)C=CC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



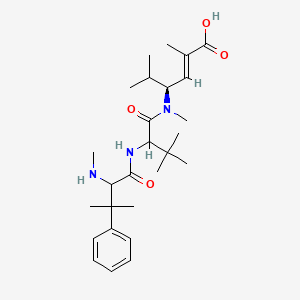
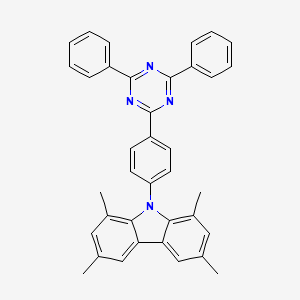
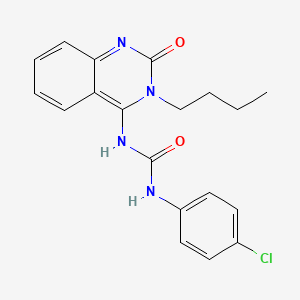
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)

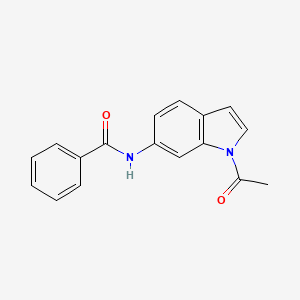
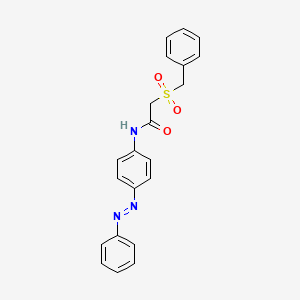
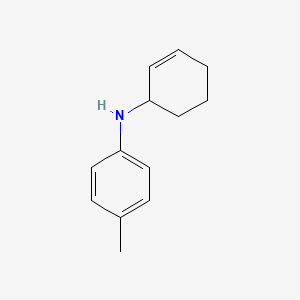
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)

